molecular formula C10H8ClN3O3 B12992950 Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12992950
M. Wt: 253.64 g/mol
InChI Key: MPPKPKIFJIBWND-UHFFFAOYSA-N
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Description

Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action of Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate depends on its application. In medicinal chemistry, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    1-[(2-Chlorophenyl)-(methylimino)methyl]cyclopentanol: Known for its use as an anesthetic.

    1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Investigated for its effects on muscle contractility.

Uniqueness: Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-17-9(15)8-12-10(16)14(13-8)7-5-3-2-4-6(7)11/h2-5H,1H3,(H,12,13,16)

InChI Key

MPPKPKIFJIBWND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2Cl

Origin of Product

United States

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